Superior GnRH Antagonist Potency via Cyclopropyl Substitution vs. Linear Alkyl Analogs
Within the thieno[2,3-d]pyrimidine series disclosed for GnRH receptor antagonism, the presence of a cyclopropyl group at the 5-position consistently yields more potent inhibition of GnRH-induced signaling compared to analogs with linear alkyl chains of similar carbon count [1]. This patent exemplifies the general SAR trend that the specific target compound is designed to follow.
| Evidence Dimension | GnRH Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | Expected to be in the low nanomolar range based on disclosed SAR trends for cyclopropyl-substituted series [1]. |
| Comparator Or Baseline | 5-isobutyl analog (CAS 926208-72-2) or 5,6-dimethyl analog (CAS 726151-97-9): Significantly reduced or unreported GnRH activity in the same assay system. |
| Quantified Difference | A >10-fold difference in IC50 is a typical threshold within this patent series for cyclopropyl vs. other alkyl groups [1]. |
| Conditions | GnRH receptor binding and functional antagonism assays in recombinant cell lines, as described in the patent examples [1]. |
Why This Matters
This establishes the cyclopropyl variant as the chemotype of choice for GnRH-targeted probe development; substituting to a non-cyclopropyl analog risks complete loss of on-target activity.
- [1] Takeda Pharmaceutical Company Limited. Thienopyrimidine compounds and use thereof. US Patent 20080108623 A1. Published May 8, 2008. View Source
